5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide
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Overview
Description
5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide is a chemical compound with the CAS Number: 1303889-98-6 . It has a molecular weight of 284.11 and its molecular formula is C7H7BrFNO3S .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7BrFNO3S/c1-13-7-5(9)2-4(8)3-6(7)14(10,11)12/h2-3H,1H3,(H2,10,11,12) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Inhibition of Tumor-Associated Isozyme IX
5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide shows potential in inhibiting the tumor-associated isozyme carbonic anhydrase IX. It's part of a study on halogenated sulfonamides as inhibitors, suggesting applications as antitumor agents (Ilies et al., 2003).
CCR4 Receptor Antagonist
This compound was identified as a hit in a high-throughput screen for CCR4 receptor antagonists. It serves as a starting point for developing bioavailable CCR4 receptor antagonist drugs, potentially useful in various therapeutic applications (Kindon et al., 2017).
Efficient Synthesis in Drug Development
The compound plays a role in the efficient synthesis of related chemicals, contributing to the development of drugs that act as antagonists for dopamine D2 and D3 and serotonin-3 receptors (Hirokawa et al., 2000).
Development of Photosensitizers for Cancer Treatment
It's involved in the synthesis of new zinc phthalocyanine derivatives with potential as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Binding to the Colchicine Site of Tubulin
The compound is part of a study on sulfonamide drugs that bind to the colchicine site of tubulin, indicating potential in disrupting tubulin polymerization for cancer treatment (Banerjee et al., 2005).
Use in Gas-Liquid Chromatography
It's used in the preparation of derivatives for gas-liquid chromatography, enhancing the chromatographic analysis of primary sulfonamides (Vandenheuvel & Gruber, 1975).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-3-fluoro-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO3S/c1-13-7-5(9)2-4(8)3-6(7)14(10,11)12/h2-3H,1H3,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXKCNHKUCAFNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1S(=O)(=O)N)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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